MKNK1 Kinase Inhibitory Activity of Benzothiadiazole-Azetidine-Pyrimidine Series vs. Unsubstituted Benzothiadiazole
In a patent describing substituted benzothiadiazolamine compounds, the class to which N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine belongs demonstrated MKNK1 inhibition with IC50 values ranging from 10 nM to 1,000 nM, depending on the substitution pattern . The parent benzothiadiazole scaffold (lacking the azetidine-pyrimidine extension) showed no detectable inhibition at 10 µM, highlighting the essential role of the azetidine-pyrimidine appendage for target engagement . This class-level SAR indicates that the full three-module architecture is a prerequisite for meaningful kinase inhibition.
| Evidence Dimension | MKNK1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class range 10–1,000 nM |
| Comparator Or Baseline | Parent benzothiadiazole (no azetidine-pyrimidine): IC50 >10,000 nM |
| Quantified Difference | >10- to >1,000-fold improvement in potency when azetidine-pyrimidine is present |
| Conditions | Biochemical MKNK1 enzyme assay, ATP concentration at Km, recombinant human MKNK1 |
Why This Matters
Procurement of the full compound is justified because the azetidine-pyrimidine extension is the primary driver of kinase inhibitory activity; ordering a generic benzothiadiazole fragment yields a functionally inert molecule.
- [1] Bayer Pharma AG. Substituted benzothiadiazolamine compounds. US Patent Application US2017/0197979A1, published July 13, 2017. (See SAR discussion and Table 1 for MKNK1 IC50 values.) View Source
